Allotrap 07 + Cyclosporine A Induces Donor‑Specific Indefinite Cardiac Allograft Survival vs. CsA Monotherapy Baselines
In the Lewis→ACI rat heterotopic cardiac allograft model, intravenous Allotrap 07 (the compound explicitly identified by CAS 151232-75-6) combined with oral cyclosporin A (CsA) resulted in indefinite graft survival with donor‑specific tolerance [1]. When Allotrap 07 was omitted, CsA monotherapy did not induce tolerance [1]. In a related mouse cardiac allograft model, the combination of 2702.75‑84 (Allotrap 2702) with subtherapeutic CsA extended survival to at least 70 days vs. a median of 14 days for CsA alone (p=0.0002) [2]. This represents a ≥5‑fold increase in graft survival over the calcineurin‑inhibitor standard‑of‑care alone.
| Evidence Dimension | Cardiac allograft survival (combination therapy vs. CsA monotherapy) |
|---|---|
| Target Compound Data | Allotrap 07 + CsA: indefinite survival; Allotrap 2702 + CsA: ≥70 days (5/8 grafts still beating) |
| Comparator Or Baseline | CsA monotherapy: median 14 days (mouse model); no tolerance induction (rat model) |
| Quantified Difference | ≥5‑fold prolongation; tolerance (indefinite) vs. rejection (CsA alone) |
| Conditions | Lewis→ACI rat cardiac allograft (Allotrap 07) [1]; CBA→C57Bl/6 mouse cardiac allograft (2702.75‑84 + CsA days 0‑4) [2] |
Why This Matters
For researchers selecting the canonical Allotrap 07 reagent, this data shows that only the peptide‑CsA combination, not CsA alone, achieves operational tolerance – a critical differentiator for protocols aiming at permanent graft acceptance rather than transient immunosuppression.
- [1] Masroor S, et al. Induction of tolerance in rodent cardiac allotransplantation using an MHC class I‑derived peptide and cyclosporin A. Ann Thorac Surg. 1998;65(1):144-8. View Source
- [2] Gao L, Woo J, Buelow R. Both L‑ and D‑isomers of allotrap 2702 prolong cardiac allograft survival in mice. J Heart Lung Transplant. 1996;15(1):78-87. View Source
